molecular formula C28H28ClN3O7S B2440978 ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-38-4

ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2440978
CAS No.: 851950-38-4
M. Wt: 586.06
InChI Key: DQXQDKUSDNIRSY-UHFFFAOYSA-N
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Description

ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a thieno[3,4-d]pyridazine core, a chlorophenyl group, and a triethoxybenzoyl moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate thiophene and pyridazine precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Triethoxybenzoyl Moiety: This step involves the acylation of the intermediate compound with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

    Hydrolysis: Acidic or basic conditions

Major Products

    Oxidation: Oxo derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Amino or thiol-substituted derivatives

    Hydrolysis: Carboxylic acid

Scientific Research Applications

ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a probe to study enzyme interactions and inhibition mechanisms.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • Pyrimidothienopyridazine derivatives

Uniqueness

ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to the presence of the triethoxybenzoyl moiety, which imparts distinct electronic and steric properties

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O7S/c1-5-36-20-13-16(14-21(37-6-2)24(20)38-7-3)25(33)30-26-22-19(15-40-26)23(28(35)39-8-4)31-32(27(22)34)18-11-9-17(29)10-12-18/h9-15H,5-8H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXQDKUSDNIRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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